
6-Methyl-1H-indol-4-ol
Overview
Description
6-Methyl-1H-indol-4-ol is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are found in various natural compounds, including alkaloids. The compound this compound has a molecular formula of C9H9NO and is characterized by a methyl group at the 6th position and a hydroxyl group at the 4th position on the indole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1H-indol-4-ol can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst. Another method includes the reductive cyclization of o-phenylenediamines with carbon dioxide in the presence of triethoxysilane .
Industrial Production Methods: Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions typically include the use of methanesulfonic acid as a catalyst and methanol as a solvent under reflux conditions .
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-1H-indol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as indolines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Indolines and other reduced forms.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
6-Methyl-1H-indol-4-ol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Indole derivatives, including this compound, are investigated for their therapeutic potential in treating various diseases.
Industry: The compound is used in the production of dyes, fragrances, and pharmaceuticals
Mechanism of Action
The mechanism of action of 6-Methyl-1H-indol-4-ol involves its interaction with various molecular targets and pathways. The indole ring system allows the compound to bind to multiple receptors and enzymes, influencing biological processes. For example, it can inhibit certain enzymes involved in cancer cell proliferation or microbial growth .
Comparison with Similar Compounds
Indole: The parent compound with a similar structure but without the methyl and hydroxyl groups.
5-Methyl-1H-indol-4-ol: A similar compound with the methyl group at the 5th position.
6-Hydroxy-1H-indole: A compound with a hydroxyl group at the 6th position instead of the 4th.
Uniqueness: 6-Methyl-1H-indol-4-ol is unique due to the specific positioning of the methyl and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity compared to other indole derivatives .
Biological Activity
6-Methyl-1H-indol-4-ol is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed examination of its biological activity, including antibacterial, anticancer, and other pharmacological effects, supported by data tables and research findings.
Chemical Structure
The chemical structure of this compound is characterized by an indole ring system with a hydroxyl group at the 4-position and a methyl group at the 6-position. This configuration is crucial for its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound against various strains of bacteria, particularly multidrug-resistant (MDR) Gram-negative pathogens.
Table 1: Antibacterial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 0.5 - 1 μg/mL |
Acinetobacter baumannii | 8 - 16 μg/mL |
Klebsiella pneumoniae | Not specified |
These findings suggest that the compound exhibits significant antibacterial activity, comparable to known antibiotics, making it a potential candidate for further development against resistant bacterial strains .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in multiple cancer cell lines.
Table 2: Anticancer Activity of this compound
Cancer Cell Line | IC50 Value (μM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest |
A549 (Lung Cancer) | 10.0 | Inhibition of proliferation |
The compound's ability to induce apoptosis and inhibit cell cycle progression highlights its potential as an anticancer agent .
The mechanisms underlying the biological activities of this compound are multifaceted:
- DNA Interaction : The compound may interact with bacterial DNA gyrase and topoisomerase IV, disrupting DNA replication and transcription processes.
- Apoptosis Induction : It activates intrinsic apoptotic pathways in cancer cells, leading to increased expression of pro-apoptotic proteins.
- Cell Cycle Regulation : The compound can induce cell cycle arrest at various phases, effectively halting cancer cell proliferation.
Case Studies
Several case studies have illustrated the effectiveness of this compound in both antibacterial and anticancer contexts:
-
Case Study on Antibacterial Efficacy :
A study evaluated the efficacy of this compound against MDR E. coli strains. The results demonstrated a significant reduction in bacterial viability at MIC values lower than those observed for traditional antibiotics. -
Case Study on Anticancer Properties :
In vitro studies on MCF-7 breast cancer cells revealed that treatment with this compound led to a dose-dependent decrease in cell viability, accompanied by morphological changes indicative of apoptosis.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 6-Methyl-1H-indol-4-ol and related indole derivatives?
A common approach involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. For example, 3-(2-azidoethyl)-1H-indol-5-ol can be reacted with alkynes in PEG-400/DMF under nitrogen, followed by extraction and purification via column chromatography . Optimizing solvent systems (e.g., PEG-400 for green chemistry) and catalysts (e.g., CuI) improves yield. Reaction monitoring via TLC (e.g., Rf = 0.49 in EtOAc/hexanes) and characterization by ¹H/¹³C NMR ensures structural fidelity .
Q. How can researchers characterize the stability of this compound under laboratory conditions?
Stability studies should assess degradation kinetics under varying pH, temperature, and light exposure. For analogous indoles like 6-Hydroxy-5-methoxyindole, HPLC or LC-MS tracks degradation products (e.g., glucuronide metabolites), while UV-Vis spectroscopy monitors absorbance shifts indicative of oxidation or ring modification . Accelerated stability testing (40°C/75% RH) over 1–3 months can predict shelf-life .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
Key methods include:
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and hydroxyl groups (broad singlet near δ 10–12 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₁NO₂ at m/z 189.0794) .
- FT-IR : Identify N–H (~3200 cm⁻¹) and O–H (~3500 cm⁻¹) stretches .
Advanced Research Questions
Q. How can researchers resolve contradictions in analytical data (e.g., NMR vs. LC-MS) for this compound derivatives?
Contradictions may arise from impurities, tautomerism, or matrix effects. Strategies include:
- Multi-technique validation : Cross-check NMR, LC-QTOF (e.g., SWATH® acquisition with 27 fragmentation windows), and X-ray crystallography .
- Isotopic labeling : Use deuterated solvents to confirm exchangeable protons (e.g., hydroxyl groups) .
- Computational modeling : Compare experimental NMR shifts with DFT-predicted values .
Q. What strategies optimize the regioselective functionalization of this compound?
Regioselectivity depends on directing groups and reaction conditions:
- Electrophilic substitution : Use Br₂/FeBr₃ for C5 bromination, leveraging the electron-donating methyl group at C6 to direct electrophiles .
- Cross-coupling : Suzuki-Miyaura reactions with Pd catalysts enable aryl/alkyl group introduction at C3 or C7 .
- Protection/deprotection : Temporarily protect the hydroxyl group with acetyl to prevent undesired side reactions .
Q. How can researchers address challenges in quantifying this compound metabolites in biological matrices?
- Sample preparation : Solid-phase extraction (SPE) or protein precipitation reduces matrix interference .
- LC-MS/MS : Use multiple reaction monitoring (MRM) for sensitive detection. For example, monitor transitions like m/z 189 → 144 (collision energy 35±15 eV) .
- Internal standards : Deuterated analogs (e.g., D₃-6-Methyl-1H-indol-4-ol) correct for ionization variability .
Q. Methodological Considerations
Q. What are best practices for handling and storing this compound to prevent degradation?
- Storage : Keep in amber vials at –20°C under inert gas (N₂/Ar) to inhibit oxidation .
- Solubility : Use DMSO for stock solutions (stable for ≤1 month at –80°C) .
- Waste disposal : Segregate halogenated byproducts and consult certified waste management protocols .
Q. How can researchers validate the purity of this compound for pharmacological assays?
- HPLC-UV/ELSD : Achieve ≥95% purity using C18 columns (e.g., 5 µm, 4.6 × 250 mm) with isocratic elution (MeCN:H₂O, 70:30) .
- Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .
- Pharmacopeial standards : Cross-reference with impurities listed in EP/USP monographs (e.g., 1H-Indol-4-ol, CAS 2380-94-1) .
Properties
IUPAC Name |
6-methyl-1H-indol-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-4-8-7(2-3-10-8)9(11)5-6/h2-5,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSZVTPWGUPMNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN2)C(=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40601555 | |
Record name | 6-Methyl-1H-indol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40601555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61545-41-3 | |
Record name | 6-Methyl-1H-indol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40601555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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